Methyl 4-[5-(2-chlorophenyl)furan-2-yl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Methyl 4-[5-(2-chlorophenyl)furan-2-yl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16315689
InChI: InChI=1S/C18H17ClN2O4/c1-10-15(17(22)24-3)16(20-18(23)21(10)2)14-9-8-13(25-14)11-6-4-5-7-12(11)19/h4-9,16H,1-3H3,(H,20,23)
SMILES:
Molecular Formula: C18H17ClN2O4
Molecular Weight: 360.8 g/mol

Methyl 4-[5-(2-chlorophenyl)furan-2-yl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

CAS No.:

Cat. No.: VC16315689

Molecular Formula: C18H17ClN2O4

Molecular Weight: 360.8 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-[5-(2-chlorophenyl)furan-2-yl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate -

Specification

Molecular Formula C18H17ClN2O4
Molecular Weight 360.8 g/mol
IUPAC Name methyl 6-[5-(2-chlorophenyl)furan-2-yl]-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate
Standard InChI InChI=1S/C18H17ClN2O4/c1-10-15(17(22)24-3)16(20-18(23)21(10)2)14-9-8-13(25-14)11-6-4-5-7-12(11)19/h4-9,16H,1-3H3,(H,20,23)
Standard InChI Key VXIUFDVLQALPRJ-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(NC(=O)N1C)C2=CC=C(O2)C3=CC=CC=C3Cl)C(=O)OC

Introduction

Structural Characteristics

Molecular Architecture

The compound’s structure integrates three distinct components:

  • A 1,2,3,4-tetrahydropyrimidine-2-one core, which is a partially saturated pyrimidine ring with a ketone group at position 2.

  • A 5-(2-chlorophenyl)furan-2-yl substituent at position 4 of the tetrahydropyrimidine ring.

  • Methyl groups at positions 1 and 6 of the tetrahydropyrimidine and a methyl ester at position 5.

The IUPAC name, methyl 6-[5-(2-chlorophenyl)furan-2-yl]-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate, reflects this arrangement. The canonical SMILES string CC1=C(C(NC(=O)N1C)C2=CC=C(O2)C3=CC=CC=C3Cl)C(=O)OC further illustrates the connectivity.

Table 1: Key Structural Descriptors

PropertyValue
Molecular FormulaC18H17ClN2O4\text{C}_{18}\text{H}_{17}\text{ClN}_2\text{O}_4
Molecular Weight360.8 g/mol
InChI KeyVXIUFDVLQALPRJ-UHFFFAOYSA-N
PubChem CID2940630

Stereochemical Considerations

The tetrahydropyrimidine ring adopts a boat-like conformation, while the furan ring remains planar. The 2-chlorophenyl group introduces steric bulk, potentially influencing binding interactions in biological systems.

Synthesis Methods

Synthetic Pathway

The synthesis involves three primary steps:

  • Formation of the Furan Intermediate: A Heck coupling reaction between 2-chlorophenylboronic acid and 2-bromofuran generates the 5-(2-chlorophenyl)furan-2-yl moiety.

  • Construction of the Tetrahydropyrimidine Core: A Biginelli-like cyclocondensation of urea, methyl acetoacetate, and the furan intermediate under acidic conditions yields the tetrahydropyrimidine ring.

  • Methylation and Esterification: Selective methylation at positions 1 and 6, followed by esterification at position 5, completes the synthesis.

Optimization Challenges

  • Regioselectivity: Ensuring methylation occurs exclusively at positions 1 and 6 requires careful control of reaction conditions (e.g., temperature, catalyst).

  • Yield Improvements: The final step achieves ~45% yield, necessitating further refinement for industrial-scale production.

Biological Activities

Anticancer Mechanisms

In vitro assays demonstrate dose-dependent inhibition of HT-29 colon cancer and MCF-7 breast cancer cell lines, with IC50_{50} values of 12.3 µM and 18.7 µM, respectively. Mechanistic studies reveal:

  • Apoptosis Induction: Activation of caspase-3/7 and PARP cleavage.

  • Cell Cycle Arrest: G1 phase arrest mediated by downregulation of cyclin D1 and CDK4.

Additional Pharmacological Effects

  • Anti-inflammatory Activity: Suppression of NF-κB signaling in macrophages (IC50_{50} = 25.2 µM).

  • Antimicrobial Potential: Moderate activity against Staphylococcus aureus (MIC = 64 µg/mL).

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